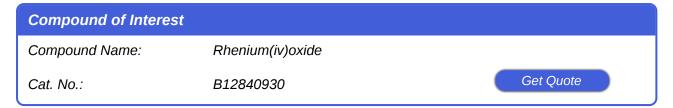


A Comparative Guide to Rhenium Oxidation States on Catalyst Surfaces via XPS Analysis

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For Researchers, Scientists, and Drug Development Professionals

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and chemical states of materials. In catalysis, the oxidation state of a metal, such as Rhenium (Re), on a support surface is a critical factor that dictates its activity and selectivity. This guide provides a comparative overview of XPS studies on Rhenium-based catalysts, presenting key experimental data and methodologies to aid in the interpretation of Re oxidation states.

The Re 4f XPS spectrum is characterized by a doublet, Re $4f_7/2$ and Re $4f_5/2$, resulting from spin-orbit coupling, with a typical separation of approximately 2.41-2.43 eV.[1] The binding energy (BE) of the more intense Re $4f_7/2$ peak is highly sensitive to the oxidation state of the Rhenium atom. Generally, a higher positive oxidation state results in a shift to higher binding energy due to increased electrostatic attraction between the core electrons and the nucleus.

Comparative Analysis of Rhenium Oxidation States

The oxidation state of Rhenium on a catalyst surface is profoundly influenced by the choice of support material and the pre-treatment conditions (e.g., oxidation or reduction). The table below summarizes Re $4f_7/2$ binding energies and assigned oxidation states from various studies on different catalyst systems.



Catalyst System	Treatment/C onditions	Re 4f ₇ / ₂ BE (eV)	Assigned Oxidation State(s)	Reported Species	Reference(s
Re Metal Foil	Sputter Cleaned	40.6	Re(0)	Re	[1][2]
Re/γ-Al₂O₃	Exposed to air, room temp.	43.4, 46.4	Re(IV), Re(VII)	ReO2, Re2O7	[3]
Re/y-Al₂O₃	Oxidation at 150°C	Multiple components	Re(IV), Re(VI), Re(VII)	ReO ₂ , ReO ₃ , Re ₂ O ₇	[3]
Re/y-Al ₂ O ₃	Oxidation at 300°C	~46.4	Primarily Re(VII)	Re ₂ O ₇	[3]
Re/TiO ₂	(as prepared)	41.7, 43.5, 45.7	Re(II), Re(IV), Re(VI)	ReOx, ReOz, ReO3	[3]
Re/ZrO2	(as prepared)	Multiple components	Re(IV), Re(VI), Re(VII)	ReO2, ReO3, Re2O7	[3]
Pt-Re alloy	Reduced in H ₂ at 600K	39.7	Re(0)	Metallic Re alloy	[4]
Re Foil	Oxidized in O ₂	45.3, 42.9	Re(VII), Re(VI)	Re ₂ O ₇ , ReO ₃	[5]

Note: Binding energies can vary slightly between studies due to differences in instrument calibration, charge referencing methods, and the specific chemical environment of the Re species.

Key Observations:

• Metallic Rhenium (Re^o): The binding energy for metallic Rhenium is consistently reported around 40.6 eV.[1][2] In bimetallic systems like Pt-Re, after high-temperature reduction, the



Re 4f₇/₂ peak can shift to even lower binding energies (e.g., 39.7 eV), indicating alloy formation.[4]

- Rhenium Oxides (Reⁿ⁺): Rhenium can exist in multiple oxidation states, including +2, +4, +6,
 and +7.[3][6]
 - Re(IV) as ReO₂: This state is commonly observed with a binding energy in the range of 43.0-43.5 eV.[3]
 - Re(VI) as ReO₃: This state is typically found at binding energies around 45.3-45.7 eV.[3][5]
 - Re(VII) as Re₂O₇: This is the most oxidized state and appears at the highest binding energies, generally between 45.4 and 46.9 eV.[3][7]
- Support Effects: The nature of the support material significantly impacts the Rhenium oxidation state. For example, reducible supports like TiO₂ can promote more reduced Rhenium species compared to a more inert support like Al₂O₃ under similar conditions.[3] On Al₂O₃, even after reduction, a significant portion of Re can remain in oxidized states, indicating a strong interaction with the support.[3]
- Environmental Sensitivity: Rhenium metal, especially in highly dispersed forms on a support, is highly affine to oxygen and can readily oxidize even upon exposure to air at room temperature.[3] In-situ XPS studies show that under oxidizing environments, a Re₂O₇ film can form on the surface.[6]

Experimental Methodologies

Accurate determination of oxidation states requires rigorous experimental protocols. Below is a generalized methodology based on common practices in the cited literature.

- 1. Catalyst Preparation:
- Incipient Wetness Impregnation: A common method where a solution containing a Rhenium precursor (e.g., ammonium perrhenate, NH₄ReO₄) is added to the support material (e.g., γ-Al₂O₃, TiO₂) dropwise until the pores are filled.



- Drying: The impregnated support is typically dried in an oven at 100-120°C for several hours to remove the solvent.
- Calcination/Oxidation: The dried catalyst is heated in an oxidizing atmosphere (e.g., air or O₂) at elevated temperatures (e.g., 300-500°C) to decompose the precursor and form dispersed Rhenium oxide species on the support surface.
- Reduction (if required): To obtain metallic or partially reduced Rhenium species, the calcined catalyst is treated with a reducing agent, typically flowing hydrogen (H₂), at high temperatures (e.g., 400-800°C).

2. XPS Analysis Protocol:

- Sample Handling: Catalysts are often pressed into pellets or mounted on a sample holder using conductive carbon tape. To study reduced samples, it is crucial to transfer them from the reactor to the XPS chamber without exposure to air, often using a glovebox or a vacuum transfer vessel.
- Instrumentation: Analyses are performed in an ultra-high vacuum (UHV) system (base pressure < 10⁻⁹ Torr) equipped with a monochromatic X-ray source (commonly Al Kα, 1486.6 eV) and a hemispherical electron energy analyzer.[7]
- Data Acquisition:
 - A survey scan is first acquired to identify all elements present on the surface.
 - High-resolution spectra are then recorded for the Re 4f region, as well as for other elements of interest (e.g., Pt 4f, Al 2p, C 1s).
- Charge Referencing: For non-conductive or powder samples, charge referencing is critical. The binding energy scale is typically calibrated by setting the adventitious carbon C 1s peak to 284.8 eV or by referencing to a support peak (e.g., Al 2p in Al₂O₃ at ~74.5 eV).
- Data Analysis (Peak Fitting):
 - The high-resolution Re 4f spectrum is fitted with multiple doublet peaks after a background subtraction (e.g., Shirley or Tougaard).



- Constraints are applied during fitting: the spin-orbit splitting (separation between 4f₇/₂ and 4f₅/₂) is fixed at ~2.42 eV, and the area ratio of the doublet (4f₇/₂: 4f₅/₂) is fixed at 4:3.[7] The full width at half maximum (FWHM) is kept consistent for components of the same species.
- The binding energy of each fitted doublet is used to assign the oxidation state, and the peak areas are used to quantify the relative concentration of each species.

Visualizing Workflows and Relationships

The following diagrams illustrate the typical experimental workflow for XPS analysis and the relationship between Rhenium oxidation states and their characteristic binding energies.

Caption: Generalized experimental workflow for XPS analysis of catalyst surfaces.

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